molecular formula C17H22N4O4S B2936966 2-[2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide CAS No. 923680-02-8

2-[2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide

Cat. No. B2936966
CAS RN: 923680-02-8
M. Wt: 378.45
InChI Key: IPQRWBDVQJOMDF-UHFFFAOYSA-N
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Description

2-[2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide is a useful research compound. Its molecular formula is C17H22N4O4S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality 2-[2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis Techniques and Derivatives : This compound's synthesis involves reacting 2-ethoxy carbonyl methylene thiazol-4-one with acetophenone, leading to the formation of various derivatives. These derivatives are investigated for their potential in creating fused compounds with distinct properties (Wardkhan et al., 2008).

Antimicrobial and Antioxidant Activities

  • Antimicrobial Activities : Several studies have synthesized derivatives of similar compounds, testing them for antimicrobial properties. Compounds with modifications in the thiazole and imidazole rings, for instance, have shown promising results against various bacterial and fungal pathogens (Sharma et al., 2004).
  • Antioxidant Potential : Research has also explored the antioxidant capacities of derivatives, which is crucial in combating oxidative stress-related damage in biological systems. Some studies have synthesized compounds like thiazolopyridines and evaluated their antioxidant activities (Raghavendra et al., 2016).

Chemical Modifications and Biological Activities

  • Biological Activity of Derivatives : Imidazolines and thiazoles derived from similar compounds have been studied for their biological activities. These include potential applications as antiulcer agents, highlighting the versatility of these compounds in different therapeutic areas (Starrett et al., 1989).
  • Chemical Modification Approaches : Novel synthesis routes have been developed for creating enantiopure imidazolines, demonstrating the chemical versatility of these compounds. Such approaches open up new avenues for exploring the pharmacological potential of these derivatives (Boland et al., 2002).

Novel Applications in Imaging and Pharmaceuticals

  • Imaging Applications : Certain derivatives have been synthesized for potential use in positron emission tomography (PET) imaging, aiding in the visualization and study of biological processes at the molecular level (Gao et al., 2016).
  • Pharmaceutical Research : The synthesis and evaluation of novel compounds like thiazolopyrimidines and oxadiazepines derived from this compound show potential as anti-inflammatory and analgesic agents. This indicates the compound's relevance in the development of new pharmaceuticals (Abu‐Hashem et al., 2020).

properties

IUPAC Name

2-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-3-25-14-6-4-12(5-7-14)20-16(24)11-26-17-19-8-13(10-22)21(17)9-15(23)18-2/h4-8,22H,3,9-11H2,1-2H3,(H,18,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQRWBDVQJOMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide

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